![molecular formula C14H13N3 B1244612 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)

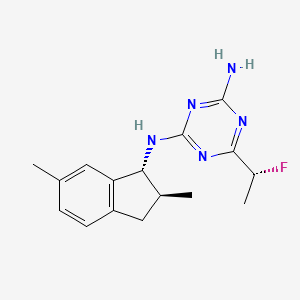

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile

Vue d'ensemble

Description

A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.

Applications De Recherche Scientifique

Structure-Activity Relationship Studies

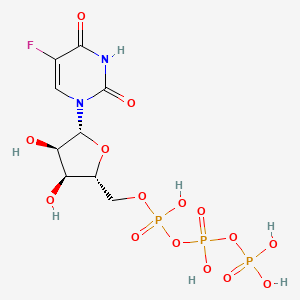

Research into the structure and activity of compounds related to 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile has provided insights into non-steroidal aromatase inhibitors. The crystal and molecular structures of such compounds, including CGS 16949A (a form of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile) and CGS 18320B, have been analyzed. These studies contribute to understanding the interaction of these compounds with aromatase, a key enzyme in estrogen biosynthesis (Van Roey et al., 1991).

Aromatase Inhibition for Estrogen-Dependent Diseases

Fadrozole hydrochloride (CGS 16949 A), another variant of this compound, has been identified as a potent, selective, nonsteroidal inhibitor of aromatase. Its efficacy in inhibiting aromatase suggests its potential application in treating estrogen-dependent diseases, such as breast cancer. This research highlights the compound's selectivity and ability to suppress estrogen production, making it a candidate for clinical testing in estrogen-dependent conditions (Browne et al., 1991).

Development of Large Stokes Shift Organic Dyes

In the field of photophysics, derivatives of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile have been used to create a series of organic dyes with large Stokes shifts. These compounds exhibit intense fluorescence and are promising for applications requiring visible light emission, like in optical sensors or imaging (Marchesi et al., 2019).

Synthesis of Novel Radioligands

The compound has been explored as a base structure for developing novel radioligands for positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor subtype 5 (mGluR5). This application is significant for studying various neurological conditions (Shimoda et al., 2016).

Synthesis of Farnesyltransferase Inhibitors

It also serves as a base structure in the synthesis of farnesyltransferase inhibitors. These inhibitors, due to their improved metabolic stability, are crucial in researching treatments for diseases where farnesyltransferase plays a role (Dinsmore et al., 2000).

Propriétés

Nom du produit |

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile |

|---|---|

Formule moléculaire |

C14H13N3 |

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |

Clé InChI |

CLPFFLWZZBQMAO-CQSZACIVSA-N |

SMILES isomérique |

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

SMILES canonique |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

Synonymes |

CGS 020286A CGS 16949A CGS-020286A CGS-16949A CGS020286A CGS16949A FAD 286 FAD-286 FAD286 Fadrozole Fadrozole Hydrochloride Fadrozole Monohydrochloride Hydrochloride, Fadrozole Monohydrochloride, Fadrozole |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)

![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)